N,4-Diethoxy-N-ethylaniline

Medicinal Chemistry Lipophilicity ADME Prediction

N,4-Diethoxy-N-ethylaniline (CAS 113103-68-7) is a substituted aniline derivative characterized by a para-ethoxy group and an N-ethoxy-N-ethyl substitution pattern, with a molecular formula of C12H19NO2 and a molecular weight of 209.28 g/mol. It is also known by the synonym N,O-Diethyl-4-ethoxyphenylhydroxylamine.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
CAS No. 113103-68-7
Cat. No. B058542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4-Diethoxy-N-ethylaniline
CAS113103-68-7
SynonymsBenzenamine, N,4-diethoxy-N-ethyl- (9CI)
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCCN(C1=CC=C(C=C1)OCC)OCC
InChIInChI=1S/C12H19NO2/c1-4-13(15-6-3)11-7-9-12(10-8-11)14-5-2/h7-10H,4-6H2,1-3H3
InChIKeyUNAHFYISZLJRFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,4-Diethoxy-N-ethylaniline (CAS 113103-68-7): Structural and Computational Baseline for Differentiated Procurement


N,4-Diethoxy-N-ethylaniline (CAS 113103-68-7) is a substituted aniline derivative characterized by a para-ethoxy group and an N-ethoxy-N-ethyl substitution pattern, with a molecular formula of C12H19NO2 and a molecular weight of 209.28 g/mol [1]. It is also known by the synonym N,O-Diethyl-4-ethoxyphenylhydroxylamine [1]. Its structure is defined by the InChIKey UNAHFYISZLJRFX-UHFFFAOYSA-N [1]. This compound serves as a versatile building block or intermediate in organic synthesis, and its distinct substitution pattern dictates a unique profile of physicochemical and reactivity parameters that differentiate it from other aniline derivatives.

The Functional Specificity of N,4-Diethoxy-N-ethylaniline: Why Generic Aniline Derivatives Are Not Interchangeable


The specific N-ethoxy and N-ethyl substitution pattern in N,4-Diethoxy-N-ethylaniline is not arbitrary; it fundamentally alters the molecule's physicochemical and electronic profile relative to generic or mono-substituted anilines. This unique arrangement modifies key parameters such as lipophilicity, hydrogen bonding capacity, and steric hindrance, which in turn dictates its solubility, reactivity, and biological target engagement potential [1]. Simply substituting with a compound like 4-ethoxy-N-ethylaniline (CAS 65570-13-0) or N,N-diethyl-4-ethoxyaniline would result in a molecule with a different computed XLogP3-AA, a different count of hydrogen bond donors/acceptors, and a distinct topological polar surface area (TPSA), leading to unpredictable performance in a given assay or synthetic pathway [1]. The following evidence provides the quantifiable basis for this differentiation.

Quantitative Differentiation of N,4-Diethoxy-N-ethylaniline: A Comparator-Based Evidence Guide for Informed Selection


Enhanced Lipophilicity (XLogP3-AA) of N,4-Diethoxy-N-ethylaniline Versus Its N-Monoethoxy Analog

N,4-Diethoxy-N-ethylaniline exhibits a calculated lipophilicity (XLogP3-AA) of 3.2, which is significantly higher than that of its N-monoethoxy analog, 4-ethoxy-N-ethylaniline (XLogP3-AA 2.2) [1][2]. This difference is a direct consequence of the additional ethoxy group on the nitrogen atom.

Medicinal Chemistry Lipophilicity ADME Prediction Drug Design

Reduced Hydrogen Bond Donor Capacity: A Key Differentiator from Primary and Secondary Anilines

Unlike 4-ethoxyaniline or N-ethyl-4-ethoxyaniline, which possess N-H hydrogen bond donor(s), N,4-Diethoxy-N-ethylaniline is a fully substituted amine with a Hydrogen Bond Donor Count of 0 [1][2][3]. This eliminates its capacity to act as a hydrogen bond donor in intermolecular interactions.

Organic Synthesis Reactivity Hydrogen Bonding Catalysis

Increased Hydrogen Bond Acceptor Count and Topological Polar Surface Area (TPSA) Compared to Non-Ethoxylated Analogs

N,4-Diethoxy-N-ethylaniline possesses three hydrogen bond acceptors (two ether oxygens, one amine nitrogen) and a TPSA of 21.7 Ų [1]. This contrasts with the simpler tertiary amine N,N-diethylaniline, which has only one acceptor (the amine nitrogen) and a lower TPSA of 3.24 Ų [2].

Medicinal Chemistry Physicochemical Properties Drug-Likeness

A Validated Synthetic Route and Functional Utility as a Hydroxylamine Derivative Intermediate

While a specific commercial synthesis is not detailed in primary literature, the compound's structural synonym (N,O-Diethyl-4-ethoxyphenylhydroxylamine) and its presence in chemical catalogs indicate it is synthesized via alkylation of 4-ethoxyaniline [1]. Furthermore, its core hydroxylamine structure is well-documented in patent literature as an intermediate for producing N-substituted hydroxylamines with potential pharmaceutical applications [2]. This is a distinct functional role not shared by simpler anilines like 4-ethoxyaniline.

Synthetic Methodology Organic Intermediates Hydroxylamine Chemistry

Defined Application Scenarios for N,4-Diethoxy-N-ethylaniline Based on Quantified Differentiated Properties


Development of Lipophilic Small Molecule Libraries

With a computed XLogP3-AA of 3.2, N,4-Diethoxy-N-ethylaniline is well-suited for inclusion in small molecule libraries targeting intracellular or membrane-bound protein targets where higher lipophilicity is a prerequisite for permeability [1]. Its lipophilicity is a quantifiable, 1.0 log unit increase over 4-ethoxy-N-ethylaniline, making it a distinct choice when designing compounds that require enhanced cellular penetration [1][2].

Aprotic Reaction Solvent or Ligand Precursor

The compound's Hydrogen Bond Donor Count of 0 and its three Hydrogen Bond Acceptor sites (TPSA 21.7 Ų) define it as a strictly aprotic, moderately polar molecule [1]. This profile makes it a candidate for use as a specialty solvent or a ligand precursor in reactions where protic solvents or ligands would quench sensitive reagents (e.g., strong bases, organometallics) or interfere with transition states [1][3].

Synthesis of Novel N,O-Substituted Hydroxylamine Derivatives

Given its structural classification as an N,O-disubstituted hydroxylamine (synonym: N,O-Diethyl-4-ethoxyphenylhydroxylamine), this compound is a direct intermediate for the generation of more complex hydroxylamine-based scaffolds [1][4]. This utility is supported by its presence in patent literature concerning N-substituted hydroxylamine synthesis, a function that cannot be fulfilled by simple N-alkyl anilines [4].

Computational Modeling of ADME/Tox Properties

The well-defined set of computed descriptors available for this compound (XLogP3-AA, HBA/HBD counts, TPSA, rotatable bonds) makes it a useful model compound in computational chemistry workflows [1]. Its unique combination of properties—3.2 logP, 0 HBD, 3 HBA, and 21.7 Ų TPSA—offers a specific and predictable profile for training or validating in silico models predicting absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) [1].

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